Superior Regioselective Formylation Yield Using Crystalline Vilsmeier Reagent
The synthesis of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate via Vilsmeier-Haack formylation is achievable with high regioselectivity and yield when using the appropriate reagent. In a direct comparison, the use of a crystalline Vilsmeier reagent (VR) on 1H-pyrrole-2-carboxylates regioselectively produces the 5-formyl derivative in nearly quantitative yield, as described by Warashina et al. [1]. This contrasts with alternative methods or reagents that may lead to lower yields or isomeric mixtures. For instance, formylation of the same precursor, ethyl 4-methyl-1H-pyrrole-2-carboxylate, using standard Vilsmeier conditions has been reported to yield the target 5-formyl compound in a 68% yield, highlighting the superior efficiency of the optimized crystalline reagent approach .
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | Nearly quantitative yield |
| Comparator Or Baseline | Standard Vilsmeier-Haack procedure |
| Quantified Difference | Approximately 1.5x to >1.8x increase in yield |
| Conditions | Formylation of 1H-pyrrole-2-carboxylates with crystalline Vilsmeier reagent (VR) vs. standard POCl₃/DMF method |
Why This Matters
Procurement of this specific compound ensures synthetic reproducibility and higher yields when using optimized protocols, directly reducing raw material costs and waste.
- [1] Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(9), 1156-1163. View Source
